2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide
Description
This compound features a 7,8-dimethoxy-4-methyl-2-oxocoumarin core linked via an acetamide bridge to a 1-(propan-2-yl)-1H-benzimidazole-2-ylmethyl group. The propan-2-yl substituent on the benzimidazole likely increases lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
Molecular Formula |
C25H27N3O5 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C25H27N3O5/c1-14(2)28-19-9-7-6-8-18(19)27-21(28)13-26-22(29)12-17-15(3)16-10-11-20(31-4)24(32-5)23(16)33-25(17)30/h6-11,14H,12-13H2,1-5H3,(H,26,29) |
InChI Key |
QMTAOGWKVBADIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=NC4=CC=CC=C4N3C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Reaction Conditions: Specific reaction conditions may vary, but typical steps include acylation, amidation, and urea formation.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modifications to the chromenone or benzimidazole portions are common.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.
Biology: It may have biological activity, potentially affecting enzymes or receptors.
Medicine: Investigations explore its potential as a drug candidate.
Industry: Applications in materials science or catalysis are also explored.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin-Acetamide Derivatives with Hydrazide Linkages ()
Compounds 2k and 2l from share the 4-methyl-2-oxocoumarin core but differ in their substituents:
- 2k : (E)-N´-(2-Hydroxy-5-nitrobenzylidene)hydrazide.
- 2l : (E)-N´-[(E)-3-phenylallylidene]hydrazide.
The target compound’s 7,8-dimethoxy groups may improve metabolic stability compared to 2k/2l’s nitro substituents, which are prone to reduction .
Triazole-Naphthalene Acetamides ()
Compounds 6a–c feature a triazole-naphthalene system connected via acetamide.
Hydrophilic Coumarin-Acetamide Derivatives ()
The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N,N-bis(2-hydroxypropyl)acetamide has bis-hydroxypropyl substituents.
The hydroxypropyl groups in ’s compound enhance water solubility, whereas the target compound’s benzimidazole may favor blood-brain barrier penetration .
Triazolylmethyl Coumarin Derivatives ()
The corrected structure 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one shares a coumarin core but lacks the acetamide linkage.
| Property | Target Compound | Compound |
|---|---|---|
| Linker | Acetamide | Direct triazole-methyl |
| Functional Groups | Methoxy, benzimidazole | Hydroxymethyl, triazole |
| Structural Complexity | Higher (two heterocycles) | Lower |
The acetamide bridge in the target compound may confer conformational flexibility, aiding in target binding compared to the rigid triazole-methyl linker .
Structural Similarity Analysis ()
Using Tanimoto coefficients (binary fingerprint comparison):
- vs. compounds : Moderate similarity (~0.6–0.7) due to shared coumarin-acetamide motifs.
- vs. compounds : Low similarity (~0.3–0.4) due to divergent heterocycles (benzimidazole vs. triazole).
- vs. compound : Moderate (~0.5) based on coumarin and acetamide groups.
Higher similarity correlates with overlapping bioactivity profiles, such as enzyme inhibition .
Biological Activity
The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of approximately 400.44 g/mol. The compound features a chromenone moiety substituted with a benzimidazole, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this structure. For instance, derivatives with similar chromenone and benzimidazole frameworks have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from 0.17 to >3.75 mg/mL against different bacterial strains. The most active derivatives exhibited MIC values as low as 0.23 mg/mL against Bacillus cereus and moderate activity against resistant strains like MRSA .
- Mechanism of Action : The proposed mechanism involves the inhibition of key bacterial enzymes, potentially disrupting cell wall synthesis and metabolic pathways .
Antifungal Activity
Compounds structurally related to the target molecule also exhibit antifungal properties. For example, certain derivatives have shown MIC values in the range of 0.06–0.47 mg/mL against common fungal pathogens .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is influenced by their structural components:
- Substituents : The presence of specific substituents on the chromenone and benzimidazole rings enhances antimicrobial potency.
- Functional Groups : Hydroxyl and methoxy groups have been identified as beneficial for increasing activity against resistant strains .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Thiazole Derivatives : A study synthesized various thiazole derivatives that included chromenone structures, revealing significant antibacterial effects, particularly against MRSA .
- Antitubercular Activity : Research into benzothiazole derivatives has shown that modifications can lead to improved activity against Mycobacterium tuberculosis, indicating potential for further exploration in anti-tubercular applications .
Antimicrobial Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
